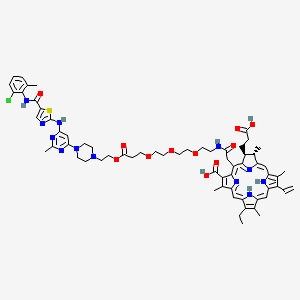

Antitumor photosensitizer-4

Descripción

BenchChem offers high-quality Antitumor photosensitizer-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitumor photosensitizer-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C65H77ClN12O11S |

|---|---|

Peso molecular |

1269.9 g/mol |

Nombre IUPAC |

(17S,18S)-18-(2-carboxyethyl)-20-[2-[2-[2-[2-[3-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C65H77ClN12O11S/c1-9-42-37(4)47-31-49-39(6)44(14-15-57(80)81)61(73-49)45(62-59(64(84)85)40(7)50(74-62)33-52-43(10-2)38(5)48(72-52)32-51(42)71-47)30-56(79)67-17-24-87-27-29-88-28-26-86-23-16-58(82)89-25-22-77-18-20-78(21-19-77)55-34-54(69-41(8)70-55)75-65-68-35-53(90-65)63(83)76-60-36(3)12-11-13-46(60)66/h9,11-13,31-35,39,44,71-72H,1,10,14-30H2,2-8H3,(H,67,79)(H,76,83)(H,80,81)(H,84,85)(H,68,69,70,75)/t39-,44-/m0/s1 |

Clave InChI |

PJTOPSRBRNOPQL-LWOWNENESA-N |

SMILES isomérico |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |

SMILES canónico |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NCCOCCOCCOCCC(=O)OCCN6CCN(CC6)C7=NC(=NC(=C7)NC8=NC=C(S8)C(=O)NC9=C(C=CC=C9Cl)C)C)CCC(=O)O)C)C)C=C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Photophysical and Photochemical Properties of Antitumor Photosensitizer-4 (Featuring Photofrin® as a Representative Example)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antitumor Photosensitizer-4" is a placeholder name. This document uses Photofrin® (porfimer sodium), a clinically approved and well-characterized photosensitizer, as a representative example to provide a detailed technical guide as requested.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers and other diseases. It involves the administration of a photosensitizing agent, which is selectively retained in tumor tissues, followed by irradiation with light of a specific wavelength. This process generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), that induce cellular damage and tumor destruction. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer employed.

This guide provides a comprehensive overview of the key photophysical and photochemical characteristics of a representative porphyrin-based antitumor photosensitizer, Photofrin®. It includes quantitative data, detailed experimental protocols for characterization, and a description of the molecular signaling pathways involved in its therapeutic action.

Photophysical and Photochemical Properties

The interaction of a photosensitizer with light and its subsequent energy transfer processes are fundamental to its function in PDT. The key photophysical and photochemical parameters for Photofrin® are summarized below.

Data Presentation: Photophysical and Photochemical Parameters of Photofrin®

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (Soret Band) | ~400 nm | In various solvents | [1][2] |

| Absorption Maxima (Q-bands) | 508, 542, 575, 630 nm | In various solvents | [1][2] |

| Molar Extinction Coefficient (at 630 nm) | ~3000 M⁻¹cm⁻¹ | In solution | [3] |

| Fluorescence Emission Maximum | ~630 and 690 nm | In various solvents | [1] |

| Fluorescence Quantum Yield (Φf) | ~0.03 | In methanol | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.1 - 0.5 | Dependent on environment | [4] |

| Triplet State Lifetime (τT) | ~10 µs | In solution | [4] |

Experimental Protocols

Accurate characterization of a photosensitizer's properties is crucial for its development and clinical application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of the photosensitizer, identifying the wavelengths of maximum absorption (λmax) which are crucial for selecting the appropriate light source for PDT.

-

Materials: Spectrophotometer, quartz cuvettes, solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)), Photofrin®.

-

Protocol:

-

Prepare a stock solution of Photofrin® in a suitable solvent.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired solvent.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 350-700 nm) using the spectrophotometer.

-

The solvent alone is used as a blank to correct for any background absorbance.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the concentration, and l is the path length of the cuvette.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from the photosensitizer after it absorbs light. This provides information on the fluorescence quantum yield and can be used for imaging and dosimetry.

-

Materials: Spectrofluorometer, quartz cuvettes, appropriate excitation light source, solvent, Photofrin®.

-

Protocol:

-

Prepare a dilute solution of Photofrin® in the solvent of interest.

-

Place the sample in the spectrofluorometer.

-

Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., 400 nm).

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 600-750 nm).

-

The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation, a critical factor for PDT efficacy. This can be measured indirectly using a chemical trap.

-

Materials: Light source with a specific wavelength (e.g., 630 nm laser), reaction vessel, oxygen supply, solvent, Photofrin®, singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green®), spectrophotometer or spectrofluorometer.

-

Protocol:

-

Prepare a solution containing Photofrin® and the singlet oxygen trap in an oxygen-saturated solvent.

-

Irradiate the solution with the light source at the desired wavelength.

-

Monitor the decrease in absorbance or fluorescence of the singlet oxygen trap over time.

-

The rate of the trap's degradation is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield is calculated by comparing the rate of degradation to that of a reference photosensitizer with a known ΦΔ under the same conditions.

-

Cellular Uptake and Localization

Understanding how the photosensitizer is taken up by and distributed within cancer cells is vital for predicting its therapeutic effect.

-

Materials: Cancer cell line (e.g., MCF-7, HeLa), cell culture medium, Photofrin®, fluorescence microscope or flow cytometer.

-

Protocol:

-

Culture the cancer cells to a suitable confluency.

-

Incubate the cells with a known concentration of Photofrin® for various time points.

-

Wash the cells to remove any unbound photosensitizer.

-

For qualitative analysis, visualize the intracellular localization of Photofrin® using a fluorescence microscope. Co-staining with organelle-specific fluorescent dyes can identify the subcellular distribution.

-

For quantitative analysis, detach the cells and measure the intracellular fluorescence intensity using a flow cytometer.

-

Signaling Pathways in Photodynamic Therapy

Photofrin®-mediated PDT induces tumor cell death through a complex interplay of signaling pathways. The primary mechanism involves the generation of ROS, which leads to oxidative stress and damage to cellular components.[5][6]

Overview of PDT-Induced Cell Death

The subcellular localization of the photosensitizer is a key determinant of the initial targets of ROS and the subsequent cell death pathways.[5][7] Photofrin® is known to accumulate in various cellular membranes, including the mitochondria, endoplasmic reticulum (ER), and lysosomes.

-

Mitochondrial Damage: Leads to the release of cytochrome c, activating the intrinsic apoptotic pathway.[7]

-

ER Stress: ROS-induced damage to the ER can trigger the unfolded protein response (UPR) and lead to apoptosis.

-

Lysosomal Damage: Release of lysosomal enzymes into the cytoplasm can induce apoptosis or necrosis.[5]

-

Plasma Membrane Damage: Can lead to immediate necrosis due to loss of membrane integrity.

Signaling Pathway Diagrams (DOT Language)

Below are Graphviz diagrams illustrating the key signaling pathways initiated by Photofrin®-PDT.

Conclusion

The photophysical and photochemical properties of a photosensitizer are the primary determinants of its efficacy in photodynamic therapy. Photofrin®, as a widely used and clinically approved photosensitizer, serves as an excellent model for understanding the critical parameters and mechanisms of action. This guide has provided a detailed overview of its properties, the experimental protocols for their characterization, and the key signaling pathways involved in its antitumor activity. A thorough understanding of these aspects is essential for the rational design and development of new and improved photosensitizers for cancer treatment.

References

- 1. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions [mdpi.com]

- 2. Porphyrin-based cationic amphiphilic photosensitisers as potential anticancer, antimicrobial and immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unveiling the Photodynamic Potential of Antitumor Photosensitizer-4: A Technical Guide to Singlet Oxygen Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor photosensitizer-4, a novel conjugate of the tyrosine kinase inhibitors dasatinib and imatinib, has emerged as a promising candidate for photodynamic therapy (PDT). Its efficacy is intrinsically linked to its ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoactivation. This technical guide provides an in-depth exploration of the singlet oxygen quantum yield (ΦΔ) of Antitumor photosensitizer-4. While specific quantitative data for this conjugate is not yet publicly available, this document outlines the established methodologies for its determination, summarizes the known phototoxic properties of its constituent molecules, and describes the anticipated signaling pathways involved in its antitumor activity. This guide serves as a foundational resource for researchers seeking to characterize and optimize the photodynamic properties of this and similar photosensitizers.

Introduction to Antitumor Photosensitizer-4 and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to induce localized cell death. Upon excitation with a specific wavelength of light, the photosensitizer transitions to an excited triplet state. Through a Type II photochemical process, it can then transfer its energy to ground-state molecular oxygen (³O₂), generating the highly cytotoxic singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1][2][3]

Antitumor photosensitizer-4 is a unique molecular entity that combines the functionalities of dasatinib and imatinib, both established tyrosine kinase inhibitors, with the potential for photosensitizing activity. While the primary mechanism of its components is the inhibition of signaling pathways crucial for cancer cell proliferation and survival, their conjugation suggests a dual-action therapeutic strategy. The phototoxicity of both dasatinib and imatinib has been reported as a clinical side effect, indicating their potential to act as photosensitizers.[4][5][6][7][8]

Singlet Oxygen Quantum Yield (ΦΔ): A Critical Parameter

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule. A higher ΦΔ generally correlates with greater photodynamic efficacy. The determination of ΦΔ is therefore a critical step in the preclinical evaluation of any new photosensitizer.

Quantitative Data

As of the latest available literature, the specific singlet oxygen quantum yield for Antitumor photosensitizer-4 has not been reported. However, for context and comparative purposes, the following table presents ΦΔ values for commonly used reference photosensitizers.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Rose Bengal | Methanol | 0.80 | [9] |

| Methylene Blue | Dichloromethane | 0.57 | [10] |

| Zinc Phthalocyanine (ZnPc) | DMF | 0.55 | [11] |

| 5,10,15,20-Tetraphenylporphyrin (TPP) | DMF | 0.66 | [11] |

Experimental Protocol for Singlet Oxygen Quantum Yield Determination

The relative method, employing a chemical quencher and a reference photosensitizer with a known ΦΔ, is a widely accepted and accessible technique for determining the singlet oxygen quantum yield of a novel compound. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used chemical trap for singlet oxygen, as its reaction with ¹O₂ leads to a measurable decrease in its absorbance.[11][12][13]

Materials and Reagents

-

Antitumor photosensitizer-4 (Sample)

-

Reference Photosensitizer (e.g., Rose Bengal, Methylene Blue)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Methanol)

-

Monochromatic light source (e.g., laser, filtered lamp) with an appropriate wavelength for exciting both the sample and reference photosensitizer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Experimental Workflow

The following diagram outlines the key steps in determining the singlet oxygen quantum yield using the relative method with DPBF.

References

- 1. researchgate.net [researchgate.net]

- 2. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 3. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Periorbital edema and phototoxic rash associated with dasatinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Periorbital edema and phototoxic rash associated with dasatinib: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photosensitization in chronic myelogenous leukaemia patients treated with imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optica Publishing Group [opg.optica.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Singlet oxygen quantum yield determination for a fluorene-based two-photon photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Cellular Journey of Antitumor Photosensitizer-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of a class of compounds referred to as Antitumor Photosensitizer-4 (APS-4). As "Antitumor Photosensitizer-4" is not a single molecular entity but rather a designation used in various research contexts for novel photosensitizers, this document synthesizes findings from multiple studies on potent photosensitizing agents used in photodynamic therapy (PDT). The focus is on providing a detailed understanding of the cellular mechanisms that govern the efficacy of these promising anticancer agents.

Cellular Uptake of Antitumor Photosensitizer-4

The initial and critical step for the efficacy of any photosensitizer is its ability to be taken up by cancer cells. The cellular uptake of APS-4 compounds is a dynamic process influenced by multiple factors including the specific molecular structure of the photosensitizer, its concentration, the duration of exposure, and the cancer cell type.

Quantitative Analysis of Cellular Uptake

Studies on various photosensitizers, such as zinc phthalocyanine derivatives (e.g., ZnPc-4) and carbon nitride-based photosensitizers (C3N4@RP), have demonstrated both time- and concentration-dependent uptake in cancer cells.[1][2] The uptake generally increases with both time and concentration until a plateau is reached, indicating saturation of the uptake mechanism.

Below is a summary of quantitative data from representative studies on photosensitizers that fall under the APS-4 classification.

| Photosensitizer Example | Cell Line | Concentration | Incubation Time | Relative Uptake | Reference |

| ZnPc-4 | 4T1 (Murine Breast Carcinoma) | 1 µM | 2 h | Baseline | [1] |

| 1 µM | 4 h | Increased | [1] | ||

| 1 µM | 8 h | Near Plateau | [1] | ||

| 1 µM | 16 h | Plateau | [1] | ||

| 0.11 µM | 8 h | Low | [1] | ||

| 0.33 µM | 8 h | Medium | [1] | ||

| 1 µM | 8 h | High | [1] | ||

| 3 µM | 8 h | Higher | [1] | ||

| 9 µM | 8 h | Highest | [1] | ||

| C3N4@RP | A549 (Human Lung Carcinoma) | 20 µg/mL | 24 h | Lower than HeLa | [2] |

| HeLa (Human Cervical Cancer) | 20 µg/mL | 24 h | Higher than A549 | [2] |

Experimental Protocol: Cellular Uptake Assay

The following is a generalized experimental protocol for quantifying the cellular uptake of APS-4 using fluorescence analysis, based on methodologies described in the literature.[1][3]

References

- 1. A series of photosensitizers with incremental positive electric charges for photodynamic antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on selective uptake of photosensitizer C<sub>3</sub>N<sub>4</sub>@RP by different cancer cells - ProQuest [proquest.com]

- 3. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Phototoxicity and Cytotoxicity of the Antitumor Photosensitizer Photofrin®: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro phototoxicity and cytotoxicity of Photofrin® (porfimer sodium), a first-generation photosensitizer approved for photodynamic therapy (PDT) in the treatment of various cancers.[1][2][3][4][5] This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for researchers.

Introduction to Photofrin® and Photodynamic Therapy

Photofrin® is a complex mixture of porphyrin oligomers derived from hematoporphyrin.[1][6] It is a photosensitizing agent used in PDT, a two-stage treatment modality that combines the administration of a photosensitizer with subsequent activation by light of a specific wavelength.[2][3] The cytotoxic and antitumor actions of Photofrin® are dependent on both light and oxygen.[3][6] Following intravenous administration, Photofrin® is cleared from most tissues but is selectively retained for a longer period in tumors, skin, and organs of the reticuloendothelial system.[3] The second stage of therapy involves the illumination of the target tissue with 630 nm laser light, which activates the drug, leading to a cascade of events that result in cell death.[2][3][7]

Mechanism of Action

The antitumor effects of Photofrin®-mediated PDT are primarily driven by the generation of reactive oxygen species (ROS).[4][6] Upon activation by 630 nm light, the ground-state Photofrin® molecule is excited to a short-lived singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. The triplet-state photosensitizer can then react with molecular oxygen in the surrounding tissue via two pathways:

-

Type I Reaction: The photosensitizer transfers an electron or hydrogen atom to a substrate, forming radicals and radical ions that can further react with oxygen to produce ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals.

-

Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (a triplet state), generating the highly reactive and cytotoxic singlet oxygen (¹O₂).[6]

Singlet oxygen is considered the primary cytotoxic agent in Photofrin®-PDT, causing damage to cellular components such as membranes, mitochondria, and lysosomes, ultimately leading to cell death through apoptosis and necrosis.[6][8]

Caption: General mechanism of Photofrin®-mediated photodynamic therapy.

Quantitative Data on In Vitro Phototoxicity and Cytotoxicity

The phototoxicity and cytotoxicity of Photofrin® have been evaluated in numerous in vitro studies across a variety of cancer cell lines. The following tables summarize key quantitative data from this research.

Table 1: In Vitro Phototoxicity of Photofrin® in Various Cancer Cell Lines

| Cell Line | Cancer Type | Photofrin® Concentration (µg/mL) | Light Dose (J/cm²) | Cell Viability Reduction (%) | Reference |

| Pancreatic Cancer Panel (HPAF-II, PL-45) | Pancreatic | 10 | 3 | 70 | [1] |

| Pancreatic Cancer Panel (HPAF-II, PL-45) | Pancreatic | 10 | 6 | 80 | [1] |

| Human Laryngeal Carcinoma (Hep2c) | Laryngeal | 85 | 120 | Effective PDT outcome | [9] |

| Human Esophageal Squamous Cancer (SHEEC) | Esophageal | 10 | 0.625 | Significant cell death | [10] |

| Colonic Cancer (PROb) | Colon | 1.27 | 25 | 50 (LD50) | [11] |

| Colonic Cancer (REGb) | Colon | 1.20 | 25 | 50 (LD50) | [11] |

Table 2: IC50 Values of Photofrin® in Comparison to a Second-Generation Photosensitizer

| Photosensitizer | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| Photofrin® | H460 | Non-small cell lung | 1.206 - 1.826 | 1.833 - 3.015 | [12] |

| ZnPc-Q1 | H460 | Non-small cell lung | 0.235 - 0.945 | 0.326 - 1.310 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. The following sections provide comprehensive protocols for key experiments used to evaluate the phototoxicity and cytotoxicity of Photofrin®.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.[10]

-

Photosensitizer Incubation: Remove the culture medium and add fresh medium containing the desired concentrations of Photofrin®. Incubate for a specified period (e.g., 4 to 24 hours) in the dark.[1]

-

Irradiation: Wash the cells twice with phosphate-buffered saline (PBS). Add fresh culture medium and irradiate the cells with a 630 nm light source at the desired light dose.[1][10] A control group should be kept in the dark.

-

MTT Addition: Following irradiation and a further incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Photofrin® and light as described in the cell viability assay protocol.

-

Cell Harvesting: After the desired post-irradiation incubation period, harvest the cells by trypsinization.[1]

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.[10]

Caption: Simplified signaling pathway for PDT-induced apoptosis.

Reactive Oxygen Species (ROS) Detection

Intracellular ROS generation can be detected using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Plating and Incubation: Plate cells and incubate with Photofrin® as previously described.

-

Probe Loading: Prior to irradiation, load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Irradiation: Irradiate the cells with 630 nm light.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity of DCF using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion

Photofrin® remains a clinically relevant photosensitizer for photodynamic therapy. In vitro studies consistently demonstrate its potent phototoxicity against a wide range of cancer cell lines, with cell death occurring through both apoptosis and necrosis. The primary mechanism of action is the light-induced generation of reactive oxygen species, particularly singlet oxygen. The standardized protocols provided in this guide offer a framework for researchers to conduct further investigations into the efficacy and mechanisms of Photofrin® and to evaluate novel photosensitizers in comparison.

References

- 1. Effect of Photofrin-mediated photocytotoxicity on a panel of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photofrin (Porfimer Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. drugs.com [drugs.com]

- 4. Articles [globalrx.com]

- 5. Home - Photofrin® [photofrin.com]

- 6. Photofrin Porfimer sodium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. photofrin.com [photofrin.com]

- 8. Apoptosis or Necrosis Following Photofrin® Photosensitization: Influence of the Incubation Protocol [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. e-century.us [e-century.us]

- 11. researchgate.net [researchgate.net]

- 12. Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scribd.com [scribd.com]

The Advent of ATPP-EDTA: A Porphyrin-Based Photosensitizer for Targeted Antitumor Photodynamic Therapy

A Technical Guide on the Discovery, Mechanism, and Preclinical Evaluation of {Carboxymethyl-[2-(carboxymethyl-{[4-(10,15,20-triphenylporphyrin-5-yl)-phenylcarbamoyl]-methyl}-amino)-ethyl]-amino}-acetic acid (ATPP-EDTA)

Introduction

Photodynamic therapy (PDT) has emerged as a promising and minimally invasive treatment modality in oncology.[1] This therapeutic strategy involves the systemic or local administration of a photosensitizing agent that preferentially accumulates in tumor tissues.[2][3] Subsequent activation by light of a specific wavelength triggers a cascade of photochemical reactions, leading to the generation of cytotoxic reactive oxygen species (ROS) that induce localized tumor destruction through apoptosis, necrosis, and damage to the tumor vasculature.[4][5] The efficacy of PDT is critically dependent on the physicochemical properties of the photosensitizer, including its tumor selectivity, phototoxicity, and clearance from healthy tissues.[3]

This technical guide provides a comprehensive overview of a novel porphyrin-based photosensitizer, {Carboxymethyl-[2-(carboxymethyl-{[4-(10,15,20-triphenylporphyrin-5-yl)-phenylcarbamoyl]-methyl}-amino)-ethyl]-amino}-acetic acid (ATPP-EDTA). We will delve into its discovery and synthesis, mechanism of action, and preclinical evaluation, presenting key quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals in the field of oncology and photomedicine.

Discovery and Historical Development

While the specific historical timeline for the discovery of ATPP-EDTA is not extensively documented in dedicated publications, its development can be situated within the broader context of the evolution of porphyrin-based photosensitizers. The synthesis of novel photosensitizers is a critical bottleneck in advancing photodynamic therapy.[6] The development of ATPP-EDTA represents a rational design approach to improve upon earlier generations of photosensitizers. Porphyrin macrocycles have been a cornerstone of PDT, with hematoporphyrin derivative (HpD) and its purified form, Photofrin®, being among the first to gain clinical approval. However, these first-generation agents are complex mixtures with prolonged skin photosensitivity.

The design of ATPP-EDTA, featuring a triphenylporphyrin core functionalized with an EDTA (ethylenediaminetetraacetic acid) moiety, suggests a strategic effort to enhance both the photophysical properties and the biological targeting of the molecule. The porphyrin core serves as the photoactive component, while the EDTA addition could potentially influence its solubility, biodistribution, and cellular uptake mechanisms. The synthesis of such a molecule would likely involve multi-step organic synthesis, starting with the construction of the porphyrin ring, followed by functionalization with the phenylcarbamoyl linker and subsequent conjugation to the EDTA derivative. The development of such targeted photosensitizers is a key focus in modern PDT research, aiming to increase therapeutic efficacy while minimizing side effects.[7]

Mechanism of Action

The antitumor effect of ATPP-EDTA is mediated through the principles of photodynamic therapy. Upon intravenous administration, ATPP-EDTA is distributed throughout the body and preferentially accumulates in malignant tissues. The precise mechanisms for this selective tumor uptake are not fully elucidated but are a known characteristic of many photosensitizers.[8]

Once localized within the tumor, the photosensitizer remains in a benign, inactive state until it is exposed to light of a specific wavelength that corresponds to its absorption spectrum. Upon light activation, the ground-state photosensitizer absorbs a photon, transitioning to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[5] This triplet-state photosensitizer can then react with molecular oxygen in the surrounding tissue via two primary pathways:

-

Type I Reaction: The photosensitizer transfers an electron or hydrogen atom to a substrate, forming radicals and radical ions that can further react with oxygen to produce cytotoxic species like superoxide anions, hydrogen peroxide, and hydroxyl radicals.

-

Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (a triplet state), generating the highly reactive and cytotoxic singlet oxygen (¹O₂).

These reactive oxygen species are the ultimate effectors of cell death, inducing damage to cellular components such as lipids, proteins, and nucleic acids. In the case of ATPP-EDTA, studies have shown that it primarily induces cell death via the apoptotic pathway. The generated ROS lead to the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Below is a diagram illustrating the proposed signaling pathway for ATPP-EDTA-mediated apoptosis.

Caption: Proposed apoptotic signaling pathway of ATPP-EDTA-mediated PDT.

Quantitative Data Presentation

The preclinical efficacy of ATPP-EDTA has been evaluated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Phototoxicity of ATPP-EDTA

| Cell Line | IC50 (µM) with Light Exposure | IC50 (µM) in Dark |

| Human Gastric Cancer BGC823 | 5.83 | > 100 |

| Human Colon Cancer HCT-116 | 7.21 | > 100 |

Data extracted from in vitro studies on human malignant tumor cells.

Table 2: In Vivo Antitumor Efficacy of ATPP-EDTA in a BGC823 Xenograft Model

| Treatment Group | Tumor Volume (mm³) at Day 14 (Mean ± SD) | Tumor Growth Inhibition Rate (%) |

| Saline Control | 1250 ± 150 | - |

| Light Only | 1200 ± 130 | 4 |

| ATPP-EDTA Only (Dark) | 1150 ± 140 | 8 |

| ATPP-EDTA + Light (PDT) | 350 ± 90 | 72 |

Data from a nude mouse model with BGC823-derived xenograft tumors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide the protocols for the key experiments conducted to evaluate ATPP-EDTA.

In Vitro Cytotoxicity Assay (MTT Assay)

The phototoxicity and dark cytotoxicity of ATPP-EDTA were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human gastric cancer BGC823 and human colon cancer HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Photosensitizer Incubation: The culture medium was replaced with fresh medium containing various concentrations of ATPP-EDTA. For dark toxicity assessment, the plates were incubated for 24 hours in the dark. For phototoxicity, the cells were incubated with ATPP-EDTA for 4 hours.

-

Light Irradiation: For the phototoxicity groups, after the 4-hour incubation, the cells were washed with PBS and fresh medium was added. The cells were then irradiated with a 635 nm laser at a power density of 160 mW/cm² for a total light dose of 10 J/cm².

-

MTT Addition and Incubation: Following irradiation (or the 24-hour dark incubation), the medium was replaced with 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for 4 hours at 37°C.

-

Formazan Solubilization and Absorbance Reading: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the control (untreated) cells. The IC50 values were determined from the dose-response curves.

Intracellular Accumulation and Localization

-

Cellular Uptake: BGC823 cells were seeded in 6-well plates. After 24 hours, the cells were incubated with 10 µM ATPP-EDTA for various time points (e.g., 2, 4, 8, 12, 24 hours). After incubation, the cells were washed with PBS, harvested, and lysed. The intracellular concentration of ATPP-EDTA was determined by fluorescence spectrometry.

-

Subcellular Localization: Cells were grown on glass coverslips and incubated with 10 µM ATPP-EDTA. After incubation, the cells were co-stained with specific fluorescent probes for organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria). The intracellular distribution of ATPP-EDTA was then visualized using a laser scanning confocal microscope.

Apoptosis Assay (Hoechst 33342 Staining and Flow Cytometry)

-

Hoechst 33342 Staining: BGC823 cells were treated with ATPP-EDTA-mediated PDT. After treatment, the cells were stained with Hoechst 33342 and observed under a fluorescence microscope to identify morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Flow Cytometry: Treated cells were harvested, washed with PBS, and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

In Vivo Antitumor Study in a Nude Mouse Xenograft Model

-

Tumor Model Establishment: Athymic nude mice were subcutaneously injected in the right flank with 5 x 10⁶ BGC823 cells suspended in PBS. The tumors were allowed to grow to a palpable size (approximately 100 mm³).

-

Grouping and Treatment: The tumor-bearing mice were randomly divided into four groups: (1) Saline control, (2) Light only, (3) ATPP-EDTA only, and (4) ATPP-EDTA + Light (PDT).

-

Photosensitizer Administration: Mice in groups 3 and 4 were intravenously injected with ATPP-EDTA at a dose of 5 mg/kg body weight.

-

Light Irradiation: 24 hours after the injection of ATPP-EDTA, the tumors in groups 2 and 4 were irradiated with a 635 nm laser at a power density of 160 mW/cm² for a total light dose of 100 J/cm².

-

Tumor Growth Monitoring: Tumor volumes were measured every two days using a caliper and calculated using the formula: (length × width²)/2. The body weight of the mice was also monitored.

-

Efficacy Evaluation: At the end of the experiment (e.g., day 14), the mice were euthanized, and the tumors were excised and weighed. The tumor growth inhibition rate was calculated.

Below are diagrams illustrating the experimental workflows for the in vitro and in vivo studies.

Caption: Workflow for in vitro cytotoxicity assessment of ATPP-EDTA.

Caption: Workflow for in vivo antitumor efficacy study of ATPP-EDTA.

Conclusion

ATPP-EDTA has demonstrated significant potential as a photosensitizer for antitumor photodynamic therapy. Preclinical studies have shown its high phototoxicity against cancer cells in a concentration- and light dose-dependent manner, with minimal dark cytotoxicity. Its ability to induce apoptosis and significantly inhibit tumor growth in vivo highlights its promise as a therapeutic agent. The detailed experimental protocols provided herein offer a foundation for further research and development of ATPP-EDTA and other novel photosensitizers. Future investigations should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of ATPP-EDTA, as well as exploring its efficacy in a broader range of cancer models to pave the way for potential clinical translation.

References

- 1. Discovery and Development of Natural Products and their Derivatives as Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 3. Targets and Mechanisms of Photodynamic Therapy in Lung Cancer Cells: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis of Innovative Photosensitizers for Enhanced Photodynamic Therapy of Drug-Resistant Pathogens and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Core Molecular Targets and Signaling Pathways Affected by Antitumor Photosensitizer-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor photosensitizer-4 is a novel therapeutic agent designed for photodynamic therapy (PDT), a non-invasive cancer treatment modality. This photosensitizer is a unique conjugate of the tyrosine kinase inhibitors dasatinib and imatinib. This design aims to overcome a significant challenge in PDT: the active efflux of photosensitizers from cancer cells, which is often mediated by ATP-binding cassette (ABC) transporters like ABCG2 (also known as breast cancer resistance protein, BCRP). By incorporating imatinib, a known ABCG2 inhibitor, Antitumor photosensitizer-4 is engineered to enhance its own intracellular accumulation, thereby increasing its phototoxic efficacy upon light activation. The dasatinib component may contribute additional cytotoxic effects through its potent tyrosine kinase inhibitory activity.

This technical guide provides a comprehensive overview of the molecular targets, signaling pathways, and experimental methodologies relevant to the action of Antitumor photosensitizer-4.

Proposed Mechanism of Action

The therapeutic strategy of Antitumor photosensitizer-4 is predicated on a dual-action mechanism:

-

Enhanced Intracellular Accumulation via ABCG2 Inhibition: The imatinib moiety of the conjugate is proposed to bind to and inhibit the ABCG2 transporter on the cancer cell membrane. This action blocks the efflux of the photosensitizer, leading to its increased intracellular concentration in tumor cells that overexpress ABCG2.

-

Light-Induced Phototoxicity: Upon irradiation with a specific wavelength of light, the photosensitizer component of the molecule becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.

-

Induction of Apoptosis: The surge in intracellular ROS induces oxidative stress, leading to cellular damage and the activation of apoptotic signaling pathways, ultimately resulting in cancer cell death.

-

Synergistic Cytotoxicity: The dasatinib and imatinib components may exert their own cytotoxic effects by inhibiting key tyrosine kinases involved in cancer cell proliferation and survival.

Molecular Targets and Signaling Pathways

The primary molecular target for enhancing the efficacy of Antitumor photosensitizer-4 is the ABCG2 transporter . The subsequent generation of ROS affects a multitude of signaling pathways, primarily culminating in apoptosis.

ABCG2 Transporter Inhibition

ABCG2 is a key contributor to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic agents and photosensitizers out of the cell.[1][2] Imatinib has been shown to inhibit the function of ABCG2, thereby increasing the intracellular concentration of ABCG2 substrates.[3][4] This is a critical step for the efficacy of Antitumor photosensitizer-4, particularly in tumors with high ABCG2 expression.

ROS-Induced Apoptotic Signaling Pathways

The generation of ROS by photoactivated Antitumor photosensitizer-4 is expected to trigger both the intrinsic and extrinsic pathways of apoptosis.

-

Intrinsic (Mitochondrial) Pathway: ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, leading to the cleavage of cellular proteins and apoptosis.

-

Extrinsic (Death Receptor) Pathway: PDT-induced oxidative stress can also lead to the activation of death receptors on the cell surface, such as Fas. This leads to the recruitment of FADD and the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.

Quantitative Data

As "Antitumor photosensitizer-4" is a novel conjugate, specific quantitative data is not yet available in the public domain. However, the following tables present representative data from the literature that illustrate the principles behind its design.

Table 1: Representative Phototoxicity of Photosensitizers in ABCG2-Overexpressing Cells

| Photosensitizer | Cell Line | ABCG2 Expression | IC50 (µM) after PDT | Fold Resistance | Reference |

| Pheophorbide a | HEK-293 | Low (vector control) | 0.05 | 1 | [5] |

| Pheophorbide a | HEK-293 | High (ABCG2 transfected) | 0.55 | 11 | [5] |

| Pyropheophorbide a methyl ester | HEK-293 | Low (vector control) | 0.02 | 1 | [5] |

| Pyropheophorbide a methyl ester | HEK-293 | High (ABCG2 transfected) | 0.60 | 30 | [5] |

| Chlorin e6 | HEK-293 | Low (vector control) | 0.25 | 1 | [5] |

| Chlorin e6 | HEK-293 | High (ABCG2 transfected) | 1.00 | 4 | [5] |

Table 2: Effect of ABCG2 Inhibition on Intracellular Photosensitizer Accumulation

| Photosensitizer | Cell Line (High ABCG2) | ABCG2 Inhibitor | Fold Increase in Intracellular Fluorescence | Reference |

| Pheophorbide a | NCI-H1650 MX50 | Fumitremorgin C | ~3.5 | [5] |

| Pyropheophorbide a methyl ester | NCI-H1650 MX50 | Fumitremorgin C | ~4.0 | [5] |

| HPPH | 4T1 (Side Population) | Imatinib Mesylate | Significant increase | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of Antitumor photosensitizer-4.

Synthesis of Photosensitizer-Drug Conjugate

This protocol provides a general framework for the synthesis of a photosensitizer-drug conjugate.[6][7]

Materials:

-

Photosensitizer with a reactive functional group (e.g., carboxylic acid).

-

Dasatinib-imatinib derivative with a complementary reactive group (e.g., primary amine).

-

Coupling agents (e.g., EDC, NHS).

-

Anhydrous solvent (e.g., DMF).

-

Purification system (e.g., HPLC).

Procedure:

-

Dissolve the photosensitizer in anhydrous DMF.

-

Add EDC and NHS to activate the carboxylic acid group. Stir at room temperature for 1-2 hours.

-

Add the dasatinib-imatinib derivative to the reaction mixture.

-

Stir the reaction at room temperature overnight, protected from light.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, purify the conjugate using reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR.

ABCG2 Transporter Activity Assay (Hoechst 33342 Accumulation Assay)

This assay measures the function of the ABCG2 transporter by quantifying the efflux of the fluorescent substrate Hoechst 33342.[8]

Materials:

-

Cancer cell lines with and without ABCG2 overexpression.

-

96-well black, clear-bottom plates.

-

Hoechst 33342 dye.

-

Antitumor photosensitizer-4 or other inhibitors.

-

Fluorescence plate reader.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of Antitumor photosensitizer-4 or a known ABCG2 inhibitor (e.g., Ko143) for 1-2 hours.

-

Add Hoechst 33342 to a final concentration of 3 µM and incubate for 30 minutes.

-

Wash the cells with pre-warmed PBS.

-

Measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm). Increased fluorescence indicates inhibition of ABCG2-mediated efflux.

Intracellular ROS Quantification

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels by flow cytometry.[9][10]

Materials:

-

H2DCFDA probe.

-

Cell culture medium.

-

PBS.

-

Flow cytometer.

Procedure:

-

Treat cells with Antitumor photosensitizer-4 for a specified duration.

-

Expose the cells to light of the appropriate wavelength and dose.

-

Wash the cells with PBS and incubate them with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Resuspend the cells in PBS and analyze immediately by flow cytometry, measuring the fluorescence in the FITC channel (Excitation: 488 nm, Emission: ~525 nm).

Western Blotting for Apoptosis Markers

This protocol is for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[11][12][13]

Materials:

-

Cell lysates from treated and untreated cells.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system. The presence of cleaved forms of caspases and PARP indicates apoptosis.

Conclusion

Antitumor photosensitizer-4 represents a promising strategy in photodynamic therapy by integrating an ABCG2 inhibitor to overcome multidrug resistance. Its proposed dual-action mechanism of enhanced accumulation and potent photo-induced cytotoxicity, potentially augmented by the tyrosine kinase inhibitory effects of its components, provides a strong rationale for its development. The experimental protocols detailed herein offer a robust framework for the comprehensive evaluation of this and similar next-generation photosensitizers. Further research is warranted to fully elucidate the specific signaling pathways modulated by this conjugate and to quantify its therapeutic efficacy in preclinical models.

References

- 1. sinogeneclon.com [sinogeneclon.com]

- 2. Targeting ABCG2 transporter to enhance 5-aminolevulinic acid for tumor visualization and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate affinity of photosensitizers derived from chlorophyll-a: the ABCG2 transporter affects the phototoxic response of side population stem cell-like cancer cells to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ABCG2-mediated transport of photosensitizers: potential impact on photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. worldscientific.com [worldscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]

- 10. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]

- 11. Apoptosis western blot guide | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis and Characterization of Antitumor Photosensitizer Pc 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis and characterization of the antitumor photosensitizer, Silicon Phthalocyanine 4 (Pc 4). Pc 4 is a promising second-generation photosensitizer for Photodynamic Therapy (PDT), a non-invasive cancer treatment modality. This document details its photophysical and photochemical properties, the experimental protocols for its characterization, and the cellular signaling pathways it triggers upon photoactivation.

Introduction to Antitumor Photosensitizer Pc 4

Silicon Phthalocyanine 4 (Pc 4) is a macrocyclic aromatic molecule with a central silicon atom. Its structure is related to porphyrins and it is designed for use in photodynamic therapy.[1] PDT is a treatment that involves the administration of a photosensitizer, which is then activated by light of a specific wavelength to generate reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cell death in cancerous tissues.[2][3][4] Pc 4 exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of the activating light compared to first-generation photosensitizers.[1]

Spectroscopic Properties of Pc 4

The efficacy of a photosensitizer is intrinsically linked to its spectroscopic and photophysical properties. These properties determine its ability to absorb light, generate cytotoxic species, and can be harnessed for dosimetry and treatment monitoring.

UV-Visible Absorption Spectroscopy

Pc 4 exhibits a characteristic absorption spectrum with an intense Q-band in the red region, which is crucial for its function in PDT.

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~675 nm | [1] |

| Molar Extinction Coefficient (ε) | ~2 x 10^5 M^-1 cm^-1 | [1] |

Fluorescence Spectroscopy

Upon excitation, Pc 4 emits fluorescence, a property that can be utilized for its detection and localization in tissues.

| Parameter | Value/Characteristic | Reference |

| Excitation Wavelength | ~640 nm | |

| Emission Maximum | In the far-red region | |

| Photobleaching | Pc 4 is relatively resistant to photobleaching. |

Photochemical Properties

The primary mechanism of PDT action for most photosensitizers, including Pc 4, is the generation of singlet oxygen.

| Parameter | Value/Characteristic | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | While a specific value for Pc 4 is not readily available in the cited literature, similar silicon phthalocyanines exhibit ΦΔ values in the range of 0.15 to 0.94.[5][6] The exact value is dependent on the molecular environment. |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible characterization of photosensitizers.

UV-Visible Absorption Spectroscopy Protocol

Objective: To determine the absorption spectrum and molar extinction coefficient of Pc 4.

Materials:

-

Pc 4 standard

-

Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Pc 4 of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of solutions with concentrations in the linear range of the spectrophotometer's absorbance reading (typically 0.1 - 1.0).

-

Spectra Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of each dilution from approximately 300 nm to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax) in the Q-band region.

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (slope = ε × path length).

-

Fluorescence Spectroscopy Protocol

Objective: To determine the fluorescence emission spectrum of Pc 4.

Materials:

-

Pc 4 solution (prepared as for UV-Vis spectroscopy)

-

Fluorescence-grade solvent

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of Pc 4 in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength to a value where Pc 4 absorbs strongly but is not the λmax to minimize stray light (e.g., 640 nm).

-

Set the emission scan range to cover the expected fluorescence region (e.g., 650 nm to 850 nm).

-

-

Spectrum Acquisition:

-

Measure the fluorescence emission spectrum of the Pc 4 solution.

-

Measure the spectrum of the pure solvent as a blank and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission.

-

Singlet Oxygen Quantum Yield Determination Protocol (Relative Method)

Objective: To determine the singlet oxygen quantum yield (ΦΔ) of Pc 4 relative to a standard photosensitizer.

Materials:

-

Pc 4 solution

-

Standard photosensitizer with a known ΦΔ in the same solvent (e.g., unsubstituted Zinc Phthalocyanine - ZnPc)

-

Singlet oxygen quencher (e.g., 1,3-Diphenylisobenzofuran - DPBF)

-

Solvent (e.g., DMSO)

-

Light source with a narrow bandpass filter centered at the excitation wavelength

-

UV-Visible spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare solutions of Pc 4 and the standard photosensitizer with similar absorbance values at the excitation wavelength.

-

Prepare a stock solution of DPBF.

-

-

Irradiation and Measurement:

-

To separate cuvettes containing the Pc 4 solution and the standard solution, add a small aliquot of the DPBF stock solution.

-

Measure the initial absorbance of DPBF at its absorption maximum (around 415 nm).

-

Irradiate each solution with the light source for specific time intervals.

-

After each irradiation interval, measure the absorbance of DPBF.

-

-

Data Analysis:

-

Plot the absorbance of DPBF versus irradiation time for both Pc 4 and the standard.

-

The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of Pc 4 can be calculated using the following equation: ΦΔ (Pc 4) = ΦΔ (Standard) × [k (Pc 4) / k (Standard)] × [Iabs (Standard) / Iabs (Pc 4)] where k is the rate of DPBF photobleaching and Iabs is the rate of light absorption by the photosensitizer.

-

Cellular Signaling Pathways of Pc 4-PDT

Upon photoactivation, Pc 4 primarily induces apoptosis, a form of programmed cell death, through the intrinsic pathway.[3] This pathway is initiated by damage to mitochondria.

Key events in the Pc 4-PDT induced apoptotic pathway include:

-

Mitochondrial Damage: Pc 4 localizes to mitochondria, and upon irradiation, the generated singlet oxygen damages mitochondrial components, including the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3]

-

Cytochrome c Release: Damage to the mitochondrial membrane leads to the release of cytochrome c into the cytosol.[3]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.[3]

-

Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage.

In addition to the intrinsic pathway, Pc 4-PDT can also activate other signaling pathways, such as the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, which can also contribute to the apoptotic response.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic characterization of Pc 4.

Signaling Pathway

Caption: Intrinsic apoptosis signaling pathway induced by Pc 4-PDT.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic Therapy with the Silicon Phthalocyanine Pc 4 Induces Apoptosis in Mycosis Fungoides and Sezary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antitumor Photosensitizer-4 (Pc 4) in In Vivo Photodynamic Therapy

Disclaimer: The following application notes and protocols are based on the assumption that "Antitumor Photosensitizer-4" refers to the silicon phthalocyanine photosensitizer Pc 4 . This document is intended for research purposes only and does not constitute medical advice.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death. Pc 4 is a second-generation photosensitizer characterized by its strong absorption in the far-red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.[1][2] Preclinical and early-phase clinical studies have demonstrated the potential of Pc 4-PDT in the treatment of various cutaneous malignancies.[1][3] This document provides a detailed overview of the light dosimetry and activation parameters for Pc 4 in vivo, along with experimental protocols and a summary of its proposed mechanism of action.

Quantitative Data Summary

The efficacy of Pc 4-PDT is dependent on several key parameters, including the dose of the photosensitizer, the light dose (fluence), the rate of light delivery (fluence rate), the activation wavelength, and the time interval between drug administration and light exposure (drug-light interval). The following tables summarize the quantitative data from in vivo studies of Pc 4.

Table 1: Light Dosimetry Parameters for Pc 4 PDT in vivo

| Parameter | Preclinical (Mouse Models) | Clinical (Human Trials) | Citation(s) |

| Light Dose (Fluence) | 100 J/cm² | 50 - 200 J/cm² | [1][4][5][6][7] |

| Fluence Rate (Irradiance) | 50 - 150 mW/cm² | 100 mW/cm² | [3][4][5][6] |

| Treatment Duration | Calculated based on fluence and fluence rate | 8.3 - 33.3 minutes | [1] |

Table 2: Activation and Administration Parameters for Pc 4 PDT in vivo

| Parameter | Preclinical (Mouse Models) | Clinical (Human Trials) | Citation(s) |

| Activation Wavelength | 667 nm | 675 nm | [1][3][5][6][8] |

| Administration Route | Intravenous (IV), Intratumoral (IT) | Intravenous (IV), Topical | [1][3][5][8] |

| Drug-Light Interval (IV) | 24 hours | 24 hours | [3][6][8] |

| Drug-Light Interval (IT/Topical) | 1 hour | 1 hour | [1][8][9] |

| Pc 4 Dose (IV) | 0.3 mg/kg | 0.135 - 0.54 mg/m² | [3][8] |

| Pc 4 Dose (IT) | 0.03 - 0.3 mg/kg | N/A | [4][8] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving Pc 4-PDT.

Protocol 1: In Vivo Pc 4-PDT in a Murine Tumor Model

1. Animal Model and Tumor Induction:

- Animal Strain: BALB/c mice are a commonly used strain.[4][5][8]

- Tumor Cell Line: EMT6, a murine mammary sarcoma cell line, can be used to establish intradermal tumors.[4][5][8]

- Tumor Induction: Inject approximately 1 x 10⁵ EMT6 cells in a volume of 0.1 mL of sterile phosphate-buffered saline (PBS) intradermally into the flank of the mouse.

- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5-6 mm in diameter) before initiating treatment.

2. Photosensitizer Administration:

- Intravenous (IV) Administration:

- Prepare a solution of Pc 4 in a suitable vehicle (e.g., 5% ethanol, 5% Cremophor in saline).[8]

- Administer 0.3 mg/kg of Pc 4 via the tail vein.[8]

- Proceed to light treatment after a 24-hour drug-light interval.[8]

- Intratumoral (IT) Administration:

- Prepare a solution of Pc 4.

- Inject 0.03 - 0.3 mg/kg of Pc 4 directly into the center of the tumor in a small volume (e.g., 35 µL).[4][8]

- Proceed to light treatment after a 1-hour drug-light interval.[8]

3. Light Delivery:

- Light Source: A diode laser with an emission wavelength of 667 nm is required.[5][8]

- Light Delivery: Use a fiber optic cable with a microlens to deliver the light to the tumor surface.

- Light Dose and Fluence Rate: Irradiate the tumor with a total light dose of 100 J/cm² at a fluence rate of 50 mW/cm².[5]

4. Assessment of Tumor Response:

- Tumor Growth Delay: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Compare the time it takes for tumors in treated groups to reach a specific size compared to control groups.[4]

- Tumor Cure: Define a cure as the absence of a palpable tumor for an extended period (e.g., 90 days) after treatment.[5]

Protocol 2: Topical Pc 4-PDT in a Clinical Setting (Phase I Trial Example)

1. Patient Selection:

- Enroll patients with a confirmed diagnosis of cutaneous neoplasms such as mycosis fungoides.[1]

- Obtain informed consent and institutional review board approval.[1]

2. Photosensitizer Administration:

- Formulation: Prepare a topical formulation of Pc 4.

- Application: Apply the Pc 4 formulation to the target lesion.

- Incubation: Allow a 1-hour drug-light interval.[1]

3. Light Delivery:

- Light Source: Use a diode laser with an emission wavelength of 675 nm.[1]

- Light Delivery: Employ a fiber optic cable with a microlens to illuminate the entire treatment area.

- Light Dose and Fluence Rate: Deliver a light dose ranging from 50-200 J/cm² at a fluence rate of 100 mW/cm².[1][6]

4. Evaluation of Response and Toxicity:

- Clinical Assessment: Evaluate the treated lesions for erythema, edema, and tumor response at specified time points (e.g., 24 hours, 48 hours, 14 days) post-treatment.[1]

- Biopsy and Immunohistochemistry: Obtain biopsies from treated and untreated lesions to assess for markers of apoptosis, such as activated caspase-3.[6]

Visualizations

Signaling Pathway of Pc 4-PDT Induced Apoptosis

Caption: Proposed signaling pathway for Pc 4-PDT-induced apoptosis.

Experimental Workflow for In Vivo Pc 4-PDT

Caption: Experimental workflow for in vivo Pc 4-PDT studies.

Logical Relationship of Pc 4-PDT Parameters

Caption: Relationship between key parameters and therapeutic outcome in Pc 4-PDT.

References

- 1. Silicon Phthalocyanine (Pc 4) Photodynamic Therapy Is a Safe Modality for Cutaneous Neoplasms: Results of a Phase 1 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silicon phthalocyanine (Pc 4) photodynamic therapy is a safe modality for cutaneous neoplasms: results of a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Preliminary Clinical and Pharmacologic Investigation of Photodynamic Therapy with the Silicon Phthalocyanine Photosensitizer Pc 4 for Primary or Metastatic Cutaneous Cancers [frontiersin.org]

- 4. Fluence rate-dependent photobleaching of intratumorally administered Pc 4 does not predict tumor growth delay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intratumor administration of the photosensitizer pc 4 affords photodynamic therapy efficacy and selectivity at short drug-light intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Intratumor Administration of the Photosensitizer Pc 4 Affords Photodynamic Therapy Efficacy and Selectivity at Short Drug-Light Intervals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preliminary Clinical and Pharmacologic Investigation of Photodynamic Therapy with the Silicon Phthalocyanine Photosensitizer Pc 4 for Primary or Metastatic Cutaneous Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nanoparticle-Based Drug Delivery of Antitumor Photosensitizer-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known properties of Antitumor Photosensitizer-4 (AP-4), an anthrapyrazole compound activated by blue light to induce DNA damage through reactive oxygen species (ROS).[1] Due to the limited publicly available data on specific nanoparticle formulations for AP-4, the protocols and quantitative data presented here are based on established methodologies for similar photosensitizers and nanoparticle drug delivery systems.[2][3][4][5][6] These should be considered as a starting point for formulation and experimental design.

I. Introduction

Antitumor Photosensitizer-4 (AP-4) is an anthrapyrazole-based compound that exhibits phototoxicity upon activation with blue light.[1] Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to single-strand breaks in DNA and subsequent cell death.[1] However, like many photosensitizers, AP-4 may face challenges in clinical application due to poor water solubility and non-specific distribution. Encapsulation of AP-4 into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations. Nanoparticles can enhance the solubility, stability, and tumor accumulation of photosensitizers, thereby improving the efficacy and safety of photodynamic therapy (PDT).[7][8][9]

This document provides detailed application notes and experimental protocols for the development and evaluation of nanoparticle-based drug delivery systems for AP-4.

II. Nanoparticle Formulation Strategies for AP-4

Two common and effective nanoparticle platforms for the delivery of hydrophobic photosensitizers are polymeric nanoparticles and lipid-based nanoparticles.

-

Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers.[2] They can encapsulate drugs within their matrix or adsorb them onto their surface. Poly(lactic-co-glycolic acid) (PLGA) is a widely used polymer due to its FDA approval and tunable degradation rates.[3]

-

Lipid-Based Nanoparticles: These include liposomes and solid lipid nanoparticles (SLNs), which are composed of biocompatible lipids.[4][5] Their lipidic nature makes them ideal for encapsulating hydrophobic drugs like AP-4.

Table 1: Representative Physicochemical Properties of AP-4 Loaded Nanoparticles

| Parameter | Polymeric Nanoparticles (PLGA) | Lipid-Based Nanoparticles (Liposomes) |

| Size (Hydrodynamic Diameter) | 80 - 200 nm | 100 - 250 nm |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 |

| Zeta Potential | -15 to -30 mV | -10 to -25 mV |

| Drug Loading Content (DLC) | 1 - 5% (w/w) | 2 - 8% (w/w) |

| Encapsulation Efficiency (EE) | > 70% | > 80% |

Note: These values are typical for nanoparticle formulations of hydrophobic drugs and should be optimized for AP-4.

III. Experimental Protocols

A. Synthesis of AP-4 Loaded Nanoparticles

1. Protocol for AP-4 Loaded PLGA Nanoparticles (Nanoprecipitation Method) [3][10]

-

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)

-

Antitumor Photosensitizer-4 (AP-4)

-

Acetone (organic solvent)

-

Poly(vinyl alcohol) (PVA) or DSPE-PEG2000 (stabilizer)

-

Deionized water

-

-

Procedure:

-

Dissolve 100 mg of PLGA and 5 mg of AP-4 in 5 mL of acetone.

-

Prepare a 1% (w/v) aqueous solution of PVA or DSPE-PEG2000.

-

Add the organic phase dropwise into 20 mL of the aqueous stabilizer solution under moderate magnetic stirring.

-

Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.

-

Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).

-

Wash the nanoparticle pellet twice with deionized water to remove excess stabilizer and unencapsulated drug.

-

Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for storage at 4°C.

-

2. Protocol for AP-4 Loaded Liposomes (Thin-Film Hydration Method) [11][12]

-

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Antitumor Photosensitizer-4 (AP-4)

-

Chloroform/Methanol mixture (2:1 v/v)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

-

Procedure:

-

Dissolve DPPC, cholesterol, DSPE-PEG2000, and AP-4 in the chloroform/methanol mixture in a round-bottom flask (a typical molar ratio would be 55:40:5 for DPPC:Cholesterol:DSPE-PEG2000).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature (for DPPC, this is > 41°C).

-

To obtain unilamellar vesicles of a defined size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).

-

Remove unencapsulated AP-4 by dialysis or size exclusion chromatography.

-

Store the liposomes at 4°C.

-

B. Characterization of AP-4 Loaded Nanoparticles

1. Particle Size and Zeta Potential (Dynamic Light Scattering - DLS) [13][14][15][16][17]

-

Procedure:

-

Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

-

For zeta potential, use a specific folded capillary cell and measure the electrophoretic mobility.

-

Perform measurements in triplicate.

-

2. Morphology (Transmission Electron Microscopy - TEM) [18][19][20][21][22]

-

Procedure:

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the grid to air dry completely.

-

Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast, especially for liposomes.

-

Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.

-

3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE) [23][24][25][26][27]

-

Procedure:

-

Lyse a known amount of lyophilized AP-4 loaded nanoparticles using a suitable solvent (e.g., acetone for PLGA nanoparticles, or a detergent like Triton X-100 for liposomes).

-

Quantify the amount of AP-4 in the lysed solution using UV-Vis spectrophotometry or fluorescence spectroscopy, based on a standard curve of free AP-4.

-

To determine the amount of unencapsulated drug, measure the AP-4 concentration in the supernatant after centrifugation during the preparation process.

-

Calculate DLC and EE using the following formulas:

-

DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Total weight of initial drug) x 100

-

-

C. In Vitro Evaluation

1. In Vitro Phototoxicity (MTT Assay) [1][28][29][30][31]

-

Materials:

-